Methyl 1-phenylpiperidine-2-carboxylate
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Overview
Description
Methyl 1-phenylpiperidine-2-carboxylate is an organic compound belonging to the piperidine class Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-phenylpiperidine-2-carboxylate typically involves the reaction of phenylacetonitrile with ethyl chloroformate in the presence of a base, followed by cyclization with piperidine. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-phenylpiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-phenylpiperidine-2-carboxylate has been extensively studied for its applications in:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 1-phenylpiperidine-2-carboxylate involves its interaction with specific molecular targets. It is known to modulate various signaling pathways, including the inhibition of certain enzymes and receptors. The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Piperidine: A basic structure similar to methyl 1-phenylpiperidine-2-carboxylate but lacks the ester and phenyl groups.
Piperine: An alkaloid found in black pepper, structurally related but with distinct biological activities.
Piperidinone: A ketone derivative of piperidine, used in various synthetic applications
Uniqueness: this compound stands out due to its unique combination of the piperidine ring with an ester and phenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound in both research and industrial applications .
Biological Activity
Methyl 1-phenylpiperidine-2-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an analgesic agent. Its structure features a piperidine ring substituted with a phenyl group and a carboxylate ester, which is significant for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and therapeutic potential.
This compound has the molecular formula C14H19NO2. The compound's structural characteristics allow it to interact with various biological targets, making it a subject of interest in drug development.
The biological activity of this compound is primarily attributed to its interaction with opioid receptors. Studies indicate that it may modulate pain pathways by binding to these receptors, similar to other compounds in the piperidine class. This interaction is crucial for understanding its analgesic effects and potential side effects.
Receptor Binding Affinity
Research has shown that this compound exhibits varying degrees of binding affinity at different opioid receptors:
- Mu (μ) Opioid Receptors : High affinity, contributing to analgesic effects.
- Delta (δ) Opioid Receptors : Moderate affinity, potentially influencing mood and emotional responses.
- Kappa (κ) Opioid Receptors : Low or negligible affinity, indicating limited interaction .
Pharmacological Studies
A series of studies have evaluated the pharmacological properties of this compound, particularly its analgesic effects. Below are key findings:
Analgesic Activity
This compound has been shown to possess significant analgesic properties in various animal models. For example:
- In a tail withdrawal test in rats, the compound demonstrated potency comparable to established opioid analgesics .
- Comparative studies indicate that its analgesic potency may be enhanced through structural modifications, which can increase binding affinity to opioid receptors.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Study on Pain Management :
- Objective : To evaluate the efficacy of this compound in chronic pain models.
- Findings : The compound significantly reduced pain scores compared to control groups, suggesting its utility as a pain management agent.
-
Neuropharmacological Effects :
- Objective : To assess the impact on locomotor activity and anxiety-like behaviors.
- Findings : The compound exhibited anxiolytic effects at lower doses while maintaining analgesic properties at higher doses.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and receptor affinities of this compound compared to related compounds:
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 1-phenylpiperidine-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-9-5-6-10-14(12)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3 |
InChI Key |
VOKNWLCXVZXJEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCN1C2=CC=CC=C2 |
Origin of Product |
United States |
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